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4,4'-Bis(4-aminophenoxy)benzophenone

Polyimide Thermal Stability Glass Transition Temperature

4,4'-Bis(4-aminophenoxy)benzophenone (4-BABP) is a high-performance aromatic diamine monomer engineered for polyimide synthesis where conventional rigid diamines like ODA fall short. Its ether-ketone backbone uniquely balances thermal stability (Tg >252°C, Td10% >529°C) with mechanical ductility (elongation up to 32%, tensile strength 101–118 MPa) and enhanced solubility in amide solvents, enabling cost-effective solution casting and roll-to-roll manufacturing. With a dielectric constant of 3.47–3.85 at 1 MHz, it suits embedded capacitor layers and flexible display substrates. Choose 4-BABP for aerospace structural adhesives, flexible electronics, and high-Tg composites where processability cannot be compromised.

Molecular Formula C25H20N2O3
Molecular Weight 396.4 g/mol
CAS No. 30184-96-4
Cat. No. B1626979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(4-aminophenoxy)benzophenone
CAS30184-96-4
Molecular FormulaC25H20N2O3
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
InChIInChI=1S/C25H20N2O3/c26-19-5-13-23(14-6-19)29-21-9-1-17(2-10-21)25(28)18-3-11-22(12-4-18)30-24-15-7-20(27)8-16-24/h1-16H,26-27H2
InChIKeyLSDYQEILXDCDTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Bis(4-aminophenoxy)benzophenone (CAS 30184-96-4): Ether-Ketone Diamine Monomer for High-Performance Polyimides


4,4'-Bis(4-aminophenoxy)benzophenone (4-BABP, CAS 30184-96-4) is an aromatic diamine monomer featuring a central benzophenone moiety linked to terminal aminophenoxy groups via ether bonds [1]. This ether-ketone structure is specifically engineered to impart a balance of thermal stability, mechanical strength, and improved processability to the resulting polyimides compared to conventional rigid diamines [2]. It serves as a key building block in the synthesis of polyimides for aerospace, electronics, and advanced composite applications where high glass transition temperatures (Tg) and robust film-forming properties are required [1].

Why In-Class Diamines Cannot Substitute 4,4'-Bis(4-aminophenoxy)benzophenone Without Compromising Performance


The specific ether-ketone linkage in 4,4'-Bis(4-aminophenoxy)benzophenone creates a unique combination of chain flexibility, polarity, and thermal stability that is not replicated by structurally similar diamines. For instance, while 4,4'-oxydianiline (ODA) yields polyimides with high thermal stability, they are notoriously insoluble and difficult to process [1]. Conversely, highly fluorinated analogs improve solubility and reduce dielectric constant but at the expense of higher monomer cost and reduced mechanical strength [2]. The data presented below quantifies exactly where this compound occupies a distinct performance niche relative to these comparators, enabling informed selection based on precise application requirements.

Quantitative Differentiation of 4,4'-Bis(4-aminophenoxy)benzophenone: Head-to-Head Data vs. Fluorinated Analog and ODA


Thermal Stability and Glass Transition Temperature of 4,4'-Bis(4-aminophenoxy)benzophenone-Based Polyimides vs. Fluorinated Analog

Polyimides synthesized from 4,4'-Bis(4-aminophenoxy)benzophenone (non-fluorinated) exhibit glass transition temperatures (Tg) in the range of 252–278 °C and 10% weight loss temperatures (T10) above 529 °C, with char yields exceeding 50% at 800 °C in nitrogen [1]. In a direct comparative study, the analogous fluorinated polyimides derived from 4,4'-bis(4-amino-2-trifluoromethylphenoxy)benzophenone displayed a slightly wider Tg range of 232–278 °C and T10 above 535 °C, with similar char yields [2]. While the fluorinated analog offers marginally higher T10, the non-fluorinated version provides a slightly higher minimum Tg, which may be critical for applications requiring a defined thermal performance window without the added cost of fluorination.

Polyimide Thermal Stability Glass Transition Temperature

Tensile Strength and Modulus of 4,4'-Bis(4-aminophenoxy)benzophenone-Based Polyimides vs. Fluorinated Analog

Polyimide films prepared from 4,4'-Bis(4-aminophenoxy)benzophenone exhibit tensile strengths of 101–118 MPa, elongations at break of 11–32%, and initial moduli of 2.1–2.8 GPa [1]. In a head-to-head comparison, polyimides derived from the fluorinated analog 4,4'-bis(4-amino-2-trifluoromethylphenoxy)benzophenone show tensile strengths of 92–112 MPa, elongations at break of 8–15%, and initial moduli of 2.0–2.1 GPa [2]. The non-fluorinated system demonstrates a consistent advantage in tensile strength (up to +6 MPa) and significantly higher elongation at break (up to +17 percentage points), indicating superior toughness and flexibility.

Polyimide Mechanical Properties Tensile Strength

Dielectric Constant and Moisture Absorption of 4,4'-Bis(4-aminophenoxy)benzophenone-Based Polyimides vs. Fluorinated Analog

Polyimides based on 4,4'-Bis(4-aminophenoxy)benzophenone exhibit dielectric constants ranging from 3.47 to 3.85 at 1 MHz and moisture absorption values of 0.31–0.46 wt% [1]. In contrast, the fluorinated analog yields polyimides with lower dielectric constants of 3.05–3.64 and moisture absorption of 0.08–0.38 wt% [2]. While the fluorinated version is advantageous for low-k dielectric applications, the higher dielectric constant of the non-fluorinated compound is beneficial for applications such as high-energy-density capacitors where increased polarizability is desired. The higher moisture absorption may be a consideration for environments requiring ultra-low water uptake.

Polyimide Dielectric Constant Moisture Absorption

Enhanced Organosolubility of 4,4'-Bis(4-aminophenoxy)benzophenone-Based Polyimides Compared to ODA-Based Polyimides

Polyimides derived from 4,4'-Oxydianiline (ODA) are well-known for their insolubility in common organic solvents, which severely limits their processability and often requires aggressive solvents like sulfuric acid [1]. In contrast, polyimides synthesized from 4,4'-Bis(4-aminophenoxy)benzophenone, when prepared via chemical imidization, can be dissolved in amide-type solvents, enabling solution casting and coating processes [2]. This enhanced solubility arises from the flexible ether-ketone linkages that disrupt chain packing and reduce crystallinity.

Polyimide Solubility Processability

Optical Transparency (Cutoff Wavelength and Color) of 4,4'-Bis(4-aminophenoxy)benzophenone-Based Polyimides vs. Fluorinated Analog

Polyimides based on 4,4'-Bis(4-aminophenoxy)benzophenone exhibit UV cutoff wavelengths between 378–421 nm and b* color values ranging from 16.4 to 77.1 [1]. In comparison, the fluorinated analog shows improved optical properties with cutoff wavelengths of 370–410 nm and lower b* values of 9.6–58.3 [2]. While the fluorinated version offers better transparency and lower color, the non-fluorinated compound's optical performance is still sufficient for many applications where extreme optical clarity is not the primary requirement, and it provides a cost advantage.

Polyimide Optical Properties Transparency

Application Scenarios for 4,4'-Bis(4-aminophenoxy)benzophenone Based on Quantified Performance Differentiation


High-Energy-Density Capacitor Dielectrics

The dielectric constant of 3.47–3.85 at 1 MHz [1] makes polyimides derived from this diamine suitable for embedded capacitor layers in printed circuit boards, where higher capacitance density is required compared to the lower-k fluorinated analog (3.05–3.64). The combination of high thermal stability (Tg > 252 °C) and good mechanical properties ensures reliability under operating conditions.

Flexible Electronics Substrates and Protective Coatings

With elongation at break reaching up to 32% [2], polyimide films from this diamine offer the ductility needed for flexible display substrates and wearable electronics. The enhanced solubility in amide-type solvents [3] enables cost-effective solution casting and roll-to-roll manufacturing, a distinct advantage over insoluble ODA-based systems.

Aerospace Structural Composites and High-Temperature Adhesives

The high glass transition temperature (minimum 252 °C) and 10% weight loss temperature exceeding 529 °C [4] meet the thermal stability requirements for aerospace structural adhesives and composite matrices. The balanced tensile strength (101–118 MPa) provides structural integrity in demanding environments.

Cost-Effective Polyimide Films for Non-Optical Electronic Layers

For applications such as interlayer dielectrics or passivation layers where optical transparency is not critical, this non-fluorinated diamine offers a more economical alternative to expensive fluorinated monomers. The cutoff wavelength of 378–421 nm and b* values of 16.4–77.1 [5] are acceptable for these non-optical uses, while still delivering high thermal and mechanical performance.

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